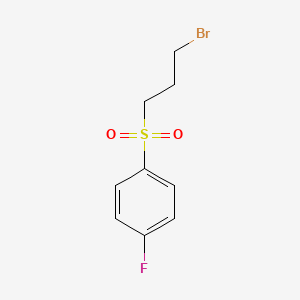
1-(3-Bromopropanesulfonyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “1-(3-Bromopropanesulfonyl)-4-fluorobenzene” belong to the class of organosulfur compounds . They are typically colorless liquids and are used as reagents in organic synthesis.
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various methods, including direct fluorination, reaction between sulfonic acid chloride and fluoride, and reaction between sulfonic acid fluoride and alkyl halide .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
These compounds are highly reactive due to the presence of the sulfonic acid fluoride moiety, which makes them extremely useful as reagents in organic synthesis .Physical And Chemical Properties Analysis
Similar compounds have properties like a boiling point of 130-132°C and a melting point of -51°C. They are colorless liquids with a density of 1.8 g/mL .Scientific Research Applications
Photodissociation Studies
- Photofragment Translational Spectroscopy : The ultraviolet photodissociation of related compounds like 1-bromo-3-fluorobenzene has been studied using photofragment translational spectroscopy, revealing energy distribution and the substitution effects of fluorine atoms (Gu et al., 2001).
Electrochemical Fluorination
- Electrochemical Reactions : Studies on the electrochemical fluorination of halobenzenes, including compounds similar to 1-(3-Bromopropanesulfonyl)-4-fluorobenzene, have been conducted to understand side reactions and the formation mechanism of various fluorinated compounds (Horio et al., 1996).
Synthesis and Application in Radiopharmaceuticals
- Synthesis for Radiopharmaceutical Use : Research includes synthesizing no-carrier-added 1-bromo-4-[18F]fluorobenzene, a significant compound for 18F-arylation reactions in radiopharmaceuticals (Ermert et al., 2004).
Crystal Structure Analysis
- C−H···F Interactions in Crystal Structures : Studies on crystalline fluorobenzenes, including similar compounds, focus on weak acceptor capabilities and intermolecular interactions, essential in molecular crystallography (Thalladi et al., 1998).
Organometallic Chemistry
- Utilization in Organometallic Chemistry : Fluorobenzenes like this compound are increasingly recognized for their use in organometallic chemistry and catalysis, offering insights into binding strength and chemical inertness (Pike et al., 2017).
Spectroscopic Analysis
- FT-IR and FT-Raman Spectroscopy : Detailed spectroscopic investigations of related fluorobenzenes have been conducted to understand their molecular geometry, vibrational frequencies, and electronic properties (Mahadevan et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as 3-bromo-3-buten-1-ol have been reported to interact with methane monooxygenase component a alpha chain
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 1-(3-Bromopropanesulfonyl)-4-fluorobenzene might interact with its targets through similar mechanisms.
Result of Action
It’s known that similar compounds have shown potent anti-inflammatory and anti-tumor properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity and stability might be affected by factors such as temperature, pH, and the presence of other chemicals. Moreover, the compound’s use in various industrial applications may result in its release into the environment , which could influence its action and efficacy.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-bromopropylsulfonyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVGJZTPXYBFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B2369916.png)
![7-benzyl-8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2369918.png)
![6-Chloro-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B2369919.png)
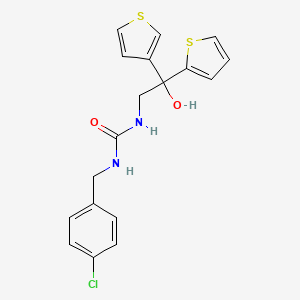
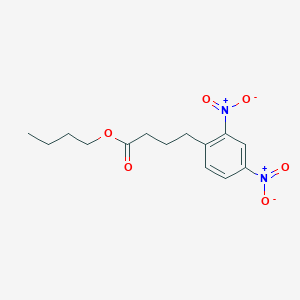
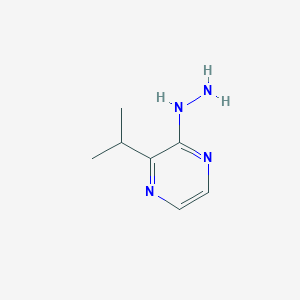
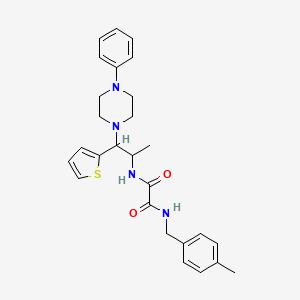
![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2369926.png)
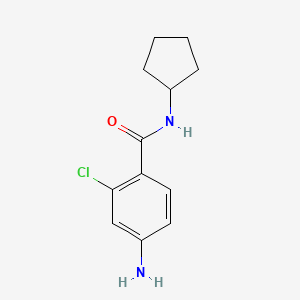
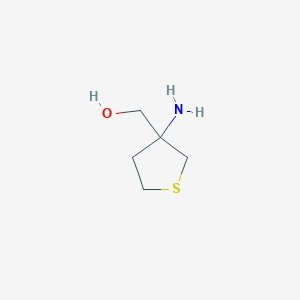
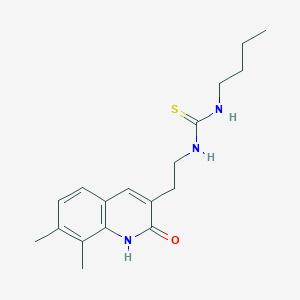
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2369935.png)
![2-((6-(4-(2-fluorophenyl)piperazin-1-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2369936.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2369938.png)